molecular formula C19H16N4OS B2778316 2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide CAS No. 1172448-77-9

2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide

Cat. No. B2778316
CAS RN: 1172448-77-9
M. Wt: 348.42
InChI Key: WFJFPASHDCNBOG-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties, including a unique mechanism of action and potential biochemical and physiological effects. In We will also list several future directions for research on this compound.

Scientific Research Applications

Antitubercular Activity

One key area of scientific research involving derivatives structurally related to 2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide is the development of compounds with potent antitubercular activity. For instance, derivatives such as 2-isonicotinoylhydrazinecarboxamide have been evaluated for their in vitro anti-TB activity against various strains of mycobacteria, including M. tuberculosis and M. avium. Some of these derivatives displayed significant activity against INH-resistant non-tuberculous mycobacteria, indicating their potential as leads for new anti-TB compounds. This is crucial for the rational design of new antitubercular agents, especially in the context of drug-resistant TB strains (Asif, 2014).

Antitumor Activity

Research has also explored the antitumor potential of imidazole derivatives, including structures similar to the compound . These studies have reviewed the activities of bis(2-chloroethyl)amino derivatives of imidazole and related compounds, some of which have progressed to preclinical testing stages. The exploration of these compounds is driven by the search for new antitumor drugs and the synthesis of compounds with diverse biological properties, highlighting the compound's relevance in oncological research (Iradyan et al., 2009).

Synthesis of Heterocycles

Another significant application is in the synthesis of fused heterocycles. The synthetic potential of related compounds, such as 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, has been utilized in generating various heterocyclic compounds like 1-benzofurans and indoles. This research underscores the role of such compounds in the broader field of heterocyclic chemistry, offering pathways to novel chemical entities with potential therapeutic uses (Petrov & Androsov, 2013).

DNA Binding and Biological Applications

Furthermore, derivatives like Hoechst 33258, which shares a similar structural motif, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is exploited in various biological applications, including chromosome and nuclear staining in plant cell biology, as well as in the design of radioprotectors and topoisomerase inhibitors. The insights from these studies contribute to the understanding of DNA sequence recognition and binding, facilitating the rational drug design based on DNA interactions (Issar & Kakkar, 2013).

properties

IUPAC Name

2-(1-methylindol-2-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-7-8-20-17(9-12)22-18(24)14-11-25-19(21-14)16-10-13-5-3-4-6-15(13)23(16)2/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFPASHDCNBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-2-yl)-N-(4-methylpyridin-2-yl)thiazole-4-carboxamide

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